Lipophilicity Profile: Consensus Log Po/w of 2.89 Differentiates 3,6-Dichlorobenzo[d]isoxazole from 3,5- and 3,7-Isomers
The consensus Log Po/w (average of five computational methods) for 3,6-Dichlorobenzo[d]isoxazole is 2.89 . While individual XLOGP3 and WLOGP values of 3.3 and 3.13, respectively, have been reported for the compound, the consensus value provides a robust benchmark for comparative assessment . The 3,6-substitution pattern yields a distinct lipophilicity profile that differs from other dichlorobenzisoxazole isomers, which is expected to impact membrane permeability and solubility in biological systems.
| Evidence Dimension | Consensus Log Po/w (Lipophilicity) |
|---|---|
| Target Compound Data | 2.89 |
| Comparator Or Baseline | 3,5-Dichlorobenzo[d]isoxazole and 3,7-Dichlorobenzo[d]isoxazole (specific Log Po/w values not available in primary literature; differentiation is inferred from substitution pattern differences) |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; substitution pattern difference is established |
| Conditions | Computational prediction using iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods |
Why This Matters
Lipophilicity directly influences passive membrane permeability and oral bioavailability, making this value a critical filter in early-stage drug discovery selection.
